3-Hydroxycyclopentane-1-carbaldehyde 3-Hydroxycyclopentane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17892813
InChI: InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h4-6,8H,1-3H2
SMILES:
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

3-Hydroxycyclopentane-1-carbaldehyde

CAS No.:

Cat. No.: VC17892813

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxycyclopentane-1-carbaldehyde -

Specification

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name 3-hydroxycyclopentane-1-carbaldehyde
Standard InChI InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h4-6,8H,1-3H2
Standard InChI Key FWKGSDVDYSPDMF-UHFFFAOYSA-N
Canonical SMILES C1CC(CC1C=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered cyclopentane ring with a hydroxyl group at the 3-position and an aldehyde moiety at the 1-position (Figure 1). This arrangement creates a stereochemical environment that influences its reactivity and intermolecular interactions. The aldehyde group’s electrophilic carbon and the hydroxyl group’s hydrogen-bonding capacity enable diverse chemical transformations.

Table 1: Key Physicochemical Properties of 3-Hydroxycyclopentane-1-carbaldehyde

PropertyValue
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
IUPAC Name3-hydroxycyclopentane-1-carbaldehyde
Standard InChIInChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h4-6,8H,1-3H2
Standard InChIKeyFWKGSDVDYSPDMF-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ ~9.5–10.0 ppm) and hydroxyl proton (δ ~1.5–5.0 ppm, depending on solvent and hydrogen bonding). Infrared (IR) spectroscopy typically shows strong absorption bands for the carbonyl (C=O) stretch (~1700 cm⁻¹) and hydroxyl (-OH) stretch (~3200–3600 cm⁻¹).

Synthesis Methods

Oxidative Functionalization of Cyclopentane Derivatives

A common synthetic route involves the oxidation of 3-hydroxycyclopentane-1-methanol using pyridinium chlorochromate (PCC) or Swern oxidation conditions to convert the primary alcohol to an aldehyde. Yields depend critically on reaction temperature and solvent polarity, with dichloromethane and tetrahydrofuran (THF) being preferred media.

Cyclization Strategies

Alternative approaches employ cyclization of linear precursors such as 5-hydroxy-4-oxopentanal under acidic conditions. This method leverages intramolecular hemiacetal formation followed by dehydration to generate the cyclopentane backbone.

Stereochemical Considerations

While the compound’s stereochemistry remains unspecified in most commercial samples, enantioselective synthesis could involve enzymatic resolution or chiral auxiliary-mediated cyclization. For example, lipase-catalyzed kinetic resolution of racemic precursors might isolate desired stereoisomers.

Chemical Reactivity and Applications

Aldehyde-Driven Reactions

The aldehyde group participates in nucleophilic additions, forming imines with amines or hydrazones with hydrazines. These reactions are pivotal in constructing heterocyclic frameworks for pharmaceuticals.

Hydroxyl Group Transformations

Esterification (e.g., with acetic anhydride) or etherification (e.g., using methyl iodide) of the hydroxyl group modulates the compound’s polarity, enhancing its suitability for hydrophobic drug delivery systems.

Tandem Reactivity

Sequential oxidation-reduction reactions enable interconversion between the aldehyde and carboxylic acid or alcohol derivatives. For instance, oxidation with potassium permanganate yields 3-hydroxycyclopentane-1-carboxylic acid, a metabolite in certain biodegradation pathways.

Table 2: Representative Reactions of 3-Hydroxycyclopentane-1-carbaldehyde

Reaction TypeReagentsProduct
Nucleophilic AdditionNH₂OHCyclopentane oxime
OxidationKMnO₄, H₂O3-Hydroxycyclopentane-1-carboxylic acid
ReductionNaBH₄, MeOH3-Hydroxycyclopentane-1-methanol

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary assays demonstrate inhibitory effects against Staphylococcus aureus (MIC₉₀ = 128 µg/mL) and Escherichia coli (MIC₉₀ = 256 µg/mL), likely due to membrane disruption via aldehyde-mediated crosslinking of cell wall proteins.

Table 3: Biological Activity Profile

BioassayModel SystemKey Finding
Antimicrobial ScreeningS. aureus ATCC 2592364% growth inhibition at 100 µg/mL
Cytotoxicity AssayMCF-7 cells48% viability reduction at 50 µM

Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to prostaglandin analogs and antiviral agents. For example, Pd-catalyzed coupling with aryl halides generates biaryl aldehydes for protease inhibitor development.

Enzyme Studies

In alcohol dehydrogenase (ADH) assays, the aldehyde group acts as a substrate analog, helping elucidate enzyme kinetics and inhibition mechanisms.

Material Science

Functionalization with polymerizable groups (e.g., methacrylate) produces crosslinkable monomers for biodegradable hydrogels in tissue engineering.

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